molecular formula C12H7BrN2OS2 B2818800 N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide CAS No. 942002-42-8

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B2818800
CAS No.: 942002-42-8
M. Wt: 339.23
InChI Key: NGVLGYYULKQBSR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide typically involves the acylation of 1,3-benzothiazol-6-amine with 5-bromothiophene-2-carbonyl chloride. The reaction is carried out in an organic solvent such as propan-2-ol under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the thiophene ring can be substituted by other electrophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, nitric acid, and acyl chlorides can be used under conditions like reflux in organic solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide can be used in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

Major Products Formed

    Electrophilic Substitution: Substituted thiophene derivatives.

    Oxidation: Oxidized benzothiazole or thiophene derivatives.

    Reduction: Reduced amide or thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVLGYYULKQBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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